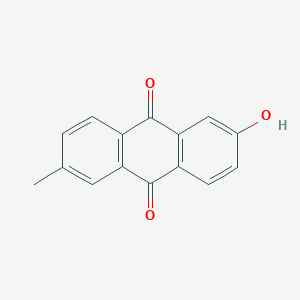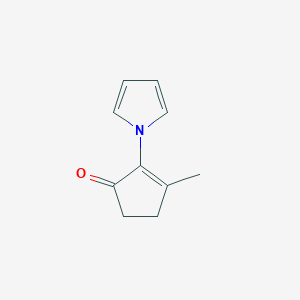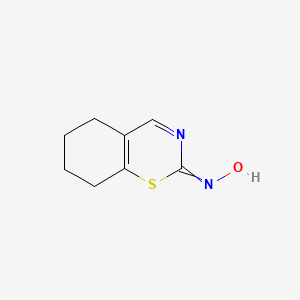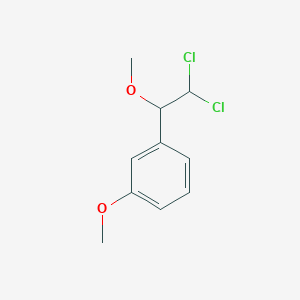
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane is a haloalkane compound with the molecular formula C2H3Cl2F2O. It is a member of the hydrochlorofluorocarbon (HCFC) family, which are man-made compounds known for their applications in various industrial processes. This compound is characterized by its colorless liquid form and ethereal odor. It is known for its volatility and non-flammability under room-temperature atmospheric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane typically involves the reaction of chlorofluoromethane with trifluoromethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-50°C and a pressure range of 1-5 atm to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactorsThe production process is designed to minimize by-products and maximize the purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted haloalkanes or amines.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Products include alkanes or alcohols.
Scientific Research Applications
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane has several scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying halogenated hydrocarbons.
Medicine: Investigated for its potential use in pharmaceutical formulations and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized as a foam blowing agent, refrigerant, and in the production of polymers and resins
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The presence of halogen atoms in its structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-1-fluoroethane: A similar haloalkane with the formula C2H3Cl2F, used as a solvent and foam blowing agent.
1,2-Dichloro-1,1,2-trifluoroethane: Another haloalkane with the formula C2HCl2F3, used as a refrigerant.
1,1-Dichloro-1,2-difluoroethane: A volatile derivative of ethane with the formula C2H2Cl2F2, used in various industrial applications.
Uniqueness
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethoxy group. This combination of functional groups imparts distinct chemical properties, such as high volatility, non-flammability, and reactivity towards nucleophiles and electrophiles. These properties make it suitable for specific applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
84010-99-1 |
|---|---|
Molecular Formula |
C3H2Cl2F4O |
Molecular Weight |
200.94 g/mol |
IUPAC Name |
1,1-dichloro-1-fluoro-2-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3H2Cl2F4O/c4-2(5,6)1-10-3(7,8)9/h1H2 |
InChI Key |
CDVBECLINHUPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(Cl)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde](/img/structure/B14420397.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)


![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)

![ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate](/img/structure/B14420428.png)



![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)

![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)
